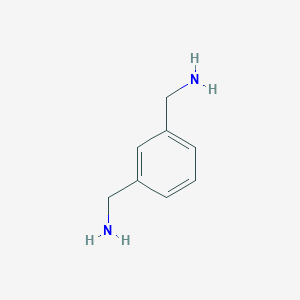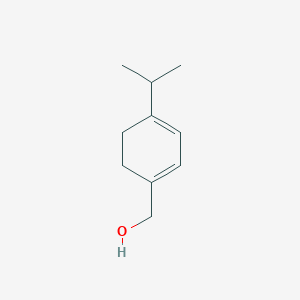
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product that has gained attention due to its significant biological activities. It is a bicyclic monoterpene alcohol that is found in various plants, including the genus Scrophularia. This compound has been studied for its potential therapeutic applications in various fields, such as cancer treatment, anti-inflammatory agents, and antioxidant agents.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol has been explored in asymmetric synthesis. For example, [1-(Silylmethyl)allenyl]methanols, structurally related to the compound, have been synthesized from aldehydes and shown efficient yields and enantioselectivities. These compounds, including similar dienyl methanols, facilitate the synthesis of dienes without regioselectivity issues and tolerate various functionalities (Durán-Galván & Connell, 2010).
Gas-phase Reactions with Metal Ions
In the context of gas-phase reactions, the interaction of alcohols, including propan-2-ol, with rare earth metal ions like Sc+, Y+, and Lu+ has been studied. The reactivity is influenced by the oxophilicity of the metals and the class and chain length of the alcohols, leading to different primary metallated ions (Géribaldicor et al., 1996).
Catalytic Hydrogenation
Catalytic hydrogenation studies have involved compounds like 4-t-butylmethylenecyclohexane, which are structurally similar to (4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol. Such studies have explored the production of cis- or trans-4-t-butylmethylcyclohexanes using various catalyst systems (Mitchell, 1970).
Spectroscopic Studies
Spectroscopic studies have been conducted on similar compounds, highlighting how molecular organization changes in different solvents like methanol and propan-2-ol. These studies demonstrate the formation of aggregates and the effect of solvent concentration on the molecular form of the compounds (Matwijczuk et al., 2018).
Eigenschaften
CAS-Nummer |
1335-14-4 |
|---|---|
Produktname |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI-Schlüssel |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
Kanonische SMILES |
CC(C)C1=CC=C(CC1)CO |
Synonyme |
Cyclohexadienemethanol, 4-(1-methylethyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




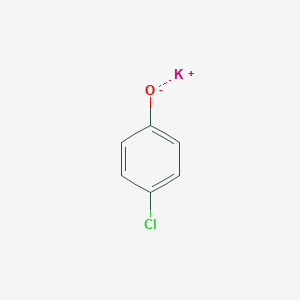
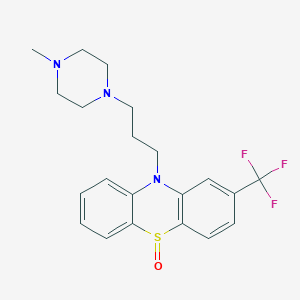
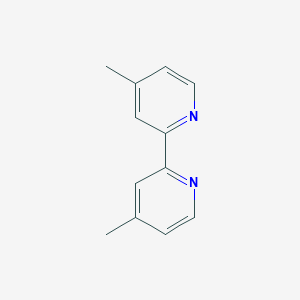
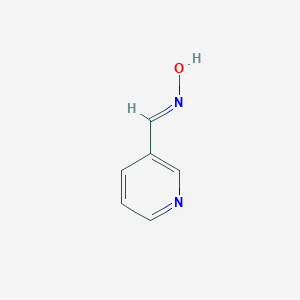
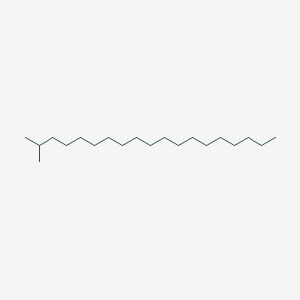
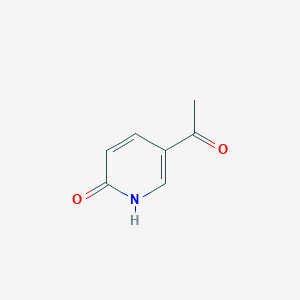
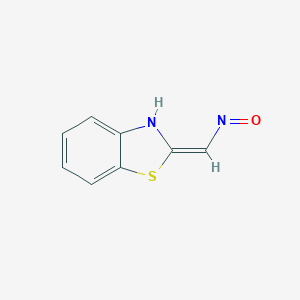
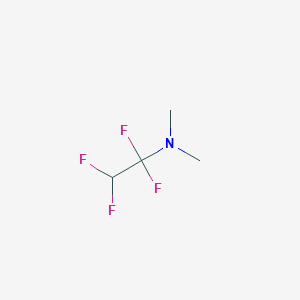
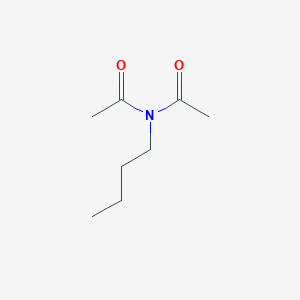
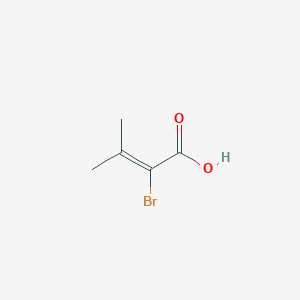
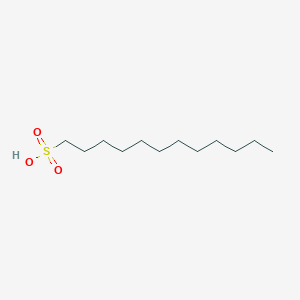
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
